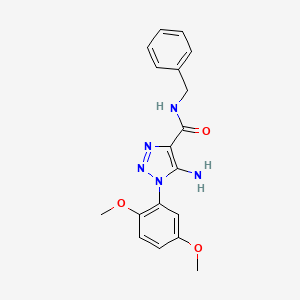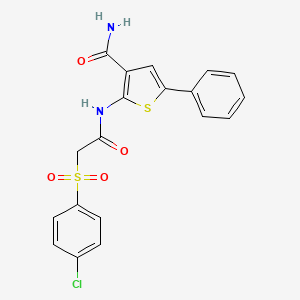
3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol is a chemical compound characterized by the presence of a cyclopentylamino group attached to a trifluoropropanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclopentylamine with a trifluoropropanol derivative. One common method includes the nucleophilic substitution reaction where cyclopentylamine reacts with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoropropanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The cyclopentylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The trifluoropropanol moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: Shares the cyclopentylamino group but lacks the trifluoropropanol moiety.
Trifluoropropanol: Contains the trifluoropropanol backbone but lacks the cyclopentylamino group.
Cyclopentylamino derivatives: Compounds like 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one share structural similarities.
Uniqueness
3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of the cyclopentylamino group and the trifluoropropanol backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
3-(cyclopentylamino)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-12-6-3-1-2-4-6/h6-7,12-13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKWNOGFHXWHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)




![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2962630.png)
![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2962632.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B2962633.png)
![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2962635.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962637.png)
![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)


![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2962642.png)
